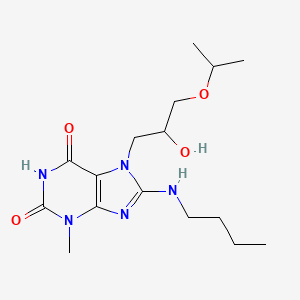
8-(butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound known for its varied applications in chemistry, biology, and medicine. Its unique structure offers a diverse range of chemical reactions and mechanisms that make it a subject of intense scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the alkylation of purine derivatives. Specific conditions such as temperature control, solvent selection, and the use of specific catalysts are crucial for maximizing yield and purity.
Industrial Production Methods: In an industrial setting, the production of 8-(butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may involve large-scale organic synthesis techniques, continuous flow reactors, and rigorous purification protocols to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are frequently employed. Substitution reactions often involve halogenated solvents and catalysts like palladium on carbon.
Major Products: Depending on the reagents and conditions, the reactions can produce a wide range of derivatives with altered functional groups, which may exhibit distinct properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, the compound serves as a building block for the synthesis of more complex molecules and as a subject in reaction mechanism studies.
Biology: It plays a role in biochemical research, particularly in studies involving enzyme interactions and signal transduction pathways.
Medicine: Medically, 8-(butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has potential therapeutic applications. Its analogs are explored for their efficacy in treating various conditions due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, the compound finds use in the formulation of specialized chemicals and materials, contributing to advancements in manufacturing processes.
Mecanismo De Acción
The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes and receptors. The pathways involved often include signal transduction mechanisms, leading to various physiological responses. These interactions can modulate cellular functions, making the compound a valuable tool in both research and therapeutic contexts.
Comparación Con Compuestos Similares
Similarity and Uniqueness: Compared to other compounds in the same class, 8-(butylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its specific functional groups that confer unique reactivity and biological activity.
List of Similar Compounds
8-(methylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
8-(ethylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
8-(propylamino)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Each of these similar compounds shares a core structure but differs in the alkylamino group, impacting their reactivity and applications. This differentiation highlights the versatility and specificity of this compound within its chemical class.
Propiedades
IUPAC Name |
8-(butylamino)-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4/c1-5-6-7-17-15-18-13-12(14(23)19-16(24)20(13)4)21(15)8-11(22)9-25-10(2)3/h10-11,22H,5-9H2,1-4H3,(H,17,18)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFSPCXELJRNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC(C)C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-14-8 |
Source


|
| Record name | 8-(BUTYLAMINO)-7-(2-HO-3-ISOPROPOXYPROPYL)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide](/img/structure/B2904495.png)
![N-[2-(Prop-2-enoylamino)ethyl]thiophene-2-carboxamide](/img/structure/B2904497.png)
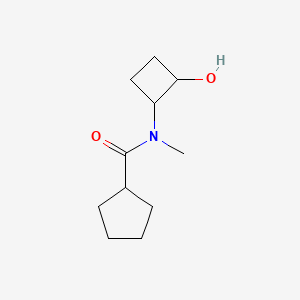
![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)
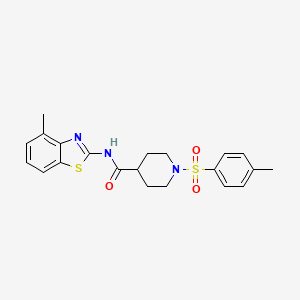
![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)
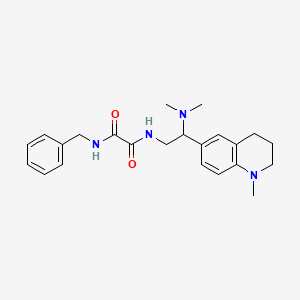
![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2904510.png)
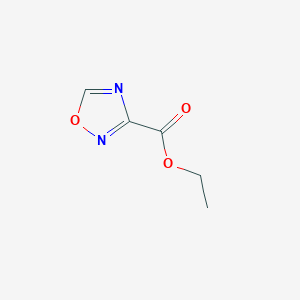
![N-(3-cyanophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2904512.png)
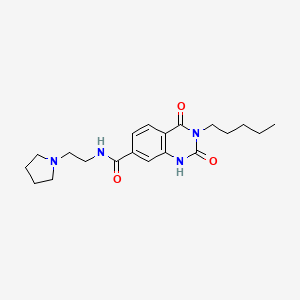
![N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2904515.png)

